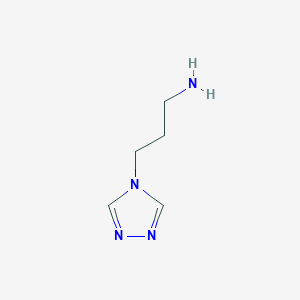
4-(3-Aminopropyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopropyltriethoxysilane (APTES) is a silane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES can be synthesized via ring-opening reaction of glycidyl ester of rosin acid (ER) with hydroxy-terminated amino polydimethylsiloxane (PDMS) . The reaction conditions, such as silane to cellulose ratio and solvent type, can affect the extent of the silane modification .Molecular Structure Analysis
The molecular structure of APTES contains Si–O–C bonds . The structure of the molecule can be confirmed by techniques such as FT-IR, UV–Vis, 1 H-NMR and XPS .Chemical Reactions Analysis
APTES can react with various substances, including heparins and direct oral anticoagulants (DOACs) . The reaction can be analyzed using techniques such as dynamic light-scattering .Physical And Chemical Properties Analysis
APTES is a small molecule specifically designed to bind noncovalently by charge-charge interaction to unfractionated heparin and low-molecular-weight heparin . It shows binding characteristics that are similar to those of direct oral anticoagulants (DOACs) .Applications De Recherche Scientifique
Composite Materials Enhancement
- Application : Researchers have modified epoxy using a silane-coupling agent called (3-aminopropyl)triethoxysilane (APTES) . They then reinforced the epoxy with basalt fabric. The modified epoxy laminate exhibited improved tensile properties, impact energy, and dynamic mechanical properties. Incorporating nano-fillers (such as nano-silica, organically modified montmorillonite, and graphene nanoplatelets) further enhanced the laminate’s performance .
Biomedical and Industrial Surface Modification
- Application : APTES modification provides a linkage for attaching organic, inorganic, or biochemical entities. It plays a crucial role in drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Biosensors
- Application : APTES-modified biosensors are used to detect biomolecules in body fluids (e.g., blood, saliva, urine), cell culture media, food, and environmental samples. These sensors contribute to medical decision-making .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Silatranes, including APTES, have potential applications in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry . They can be employed as plant growth biostimulants, drugs, optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices .
Propriétés
IUPAC Name |
3-(1,2,4-triazol-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVSUNIKPGWHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)
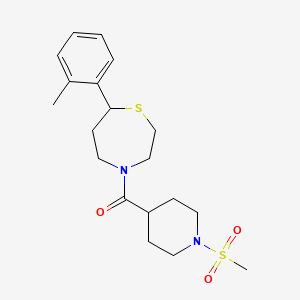
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)
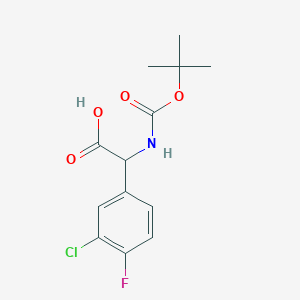
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)
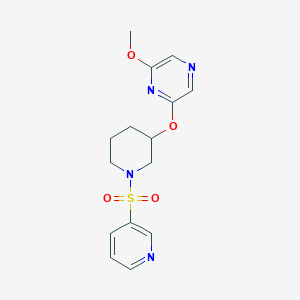
![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)
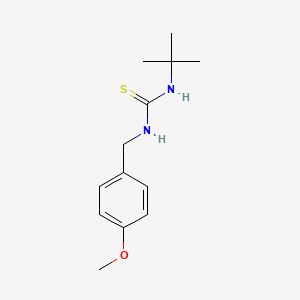
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)
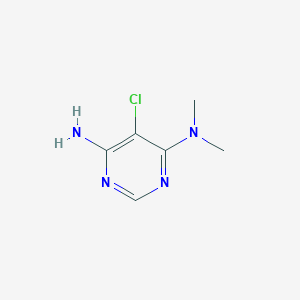
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)